Formamide, N-(2,2-dichloroethenyl)-

Description

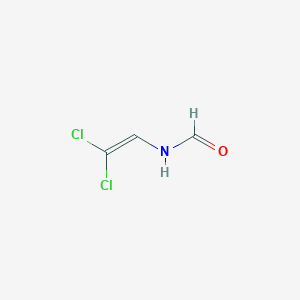

Formamide, N-(2,2-dichloroethenyl)- is an amide derivative of formic acid (HCONH₂) with a 2,2-dichloroethenyl substituent attached to the nitrogen atom. The dichloroethenyl moiety is a common feature in insecticides (e.g., pyrethroids) and metabolites, indicating its role in enhancing chemical stability and reactivity .

Properties

CAS No. |

52831-81-9 |

|---|---|

Molecular Formula |

C3H3Cl2NO |

Molecular Weight |

139.96 g/mol |

IUPAC Name |

N-(2,2-dichloroethenyl)formamide |

InChI |

InChI=1S/C3H3Cl2NO/c4-3(5)1-6-2-7/h1-2H,(H,6,7) |

InChI Key |

MJWLULKUBGZMDV-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)NC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the displacement of a halide atom from a dichloroethenyl halide (e.g., 2,2-dichloroethenyl chloride, Cl₂C=CH₂Cl) by the nitrogen atom of formamide. The reaction proceeds via an Sₙ2 mechanism in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen halide.

Representative Protocol :

- Reactants : 2,2-Dichloroethenyl chloride (1.2 equiv), formamide (1.0 equiv), pyridine (2.0 equiv)

- Solvent : Chloroform or dichloromethane

- Temperature : 60–70°C, reflux

- Time : 4–6 hours

- Yield : 78–85%

The base enhances nucleophilicity of formamide’s nitrogen while scavenging HCl. Polar aprotic solvents like dimethylformamide (DMF) may also be employed to accelerate reactivity.

Amidation via Dichloroethenyl Acid Chlorides

Synthesis of Dichloroethenyl Acid Chlorides

Dichloroethenyl-containing carboxylic acids (e.g., 3-(2,2-dichloroethenyl)propanoic acid) are converted to acid chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The acid chloride intermediate reacts with formamide to yield the target compound.

Stepwise Procedure :

- Acid Chloride Formation :

- Amidation :

This method is scalable and benefits from the stability of acid chloride intermediates.

Condensation Reactions Under Dehydrating Conditions

Dehydration of Formamide-Dichloroethenyl Alcohol Adducts

Formamide reacts with 2,2-dichloroethenyl alcohols (e.g., Cl₂C=CH₂OH) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid. The reaction eliminates water to form the N-(2,2-dichloroethenyl) derivative.

Optimized Parameters :

- Molar Ratio : Formamide:dichloroethenyl alcohol = 1:1.1

- Catalyst : POCl₃ (0.1 equiv)

- Temperature : 80–90°C

- Time : 5–8 hours

- Yield : 65–72%

Side products include oligomers, which are minimized by maintaining stoichiometric excess of formamide.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | High purity, minimal byproducts | Requires toxic dichloroethenyl halides | 78–85 | Industrial-scale |

| Amidation | Utilizes stable intermediates | Multi-step synthesis | 70–78 | Pilot-scale |

| Condensation | Single-step reaction | Lower yields due to side reactions | 65–72 | Laboratory-scale |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance heat transfer and reaction control. For nucleophilic substitution:

Purification Techniques

- Distillation : Effective for separating unreacted formamide (bp 210°C) from the product (bp 120–130°C under reduced pressure).

- Crystallization : Achieves >99% purity using hexane/ethyl acetate mixtures.

Challenges and Mitigation Strategies

Toxicity Management

Formamide and dichloroethenyl compounds require strict exposure controls:

- Ventilation : Local exhaust systems in reactor zones.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves and respirators.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The 2,2-dichloroethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

Oxidation: Oxides and chlorinated derivatives.

Reduction: Amines and other reduced forms.

Substitution: Substituted formamides with different functional groups.

Scientific Research Applications

Formamide, N-(2,2-dichloroethenyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in the study of enzyme mechanisms and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(2,2-dichloroethenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Formamide Derivatives with Varied Substituents

N-(4-Methylphenyl)formamide

- Structure : A formamide derivative with a para-methylphenyl group on the nitrogen.

- Properties : Exhibits phase transitions under thermal stress, studied for dielectric behavior .

- Key Difference : The aromatic substituent contrasts with the aliphatic, halogenated dichloroethenyl group in the target compound.

N-(2-Chlorophenyl)formamide

- Structure : Features a chlorophenyl substituent.

- Applications : Used in crystal structure studies to analyze hydrogen bonding and molecular packing .

N-(2-Chloropentyl)-N-(phenylmethyl)formamide

Compounds with 2,2-Dichloroethenyl Functional Groups

Cypermethrin and Cyfluthrin (Pyrethroids)

- Structure : Cyclopropanecarboxylate esters with 3-(2,2-dichloroethenyl) groups.

- Applications : Broad-spectrum insecticides targeting sodium channels in pests .

- Comparison : While the dichloroethenyl group enhances insecticidal activity, the ester linkage in pyrethroids differs from the amide bond in the target compound, affecting hydrolysis rates and environmental persistence.

N-Acetyl-S-(2,2-Dichloroethenyl)-L-Cysteine

- Structure : A cysteine metabolite with the dichloroethenyl group bonded to sulfur.

- Molecular Formula: C₇H₉Cl₂NO₃S.

- Role : Detoxification intermediate in metabolic pathways, emphasizing the group’s reactivity in biological systems .

3-(2,2-Dichloroethenyl)-N-(1-Hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropanecarboxamide

Structural and Functional Analysis

Molecular Data Comparison

*Estimated based on structural analogs.

Key Trends

- Electrophilicity : The dichloroethenyl group increases electrophilic character, enhancing reactivity in nucleophilic environments (e.g., enzyme binding sites) .

- Stability : Amide derivatives generally exhibit higher hydrolytic stability compared to esters (e.g., pyrethroids), influencing environmental persistence .

- Bioactivity : Dichloroethenyl-containing compounds often target neurological pathways (e.g., sodium channels in pyrethroids) or metabolic enzymes .

Q & A

Q. What established synthetic routes are available for Formamide, N-(2,2-dichloroethenyl)-, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N,N-Diallyl-2,2-dichloroacetamide (Dichlormid) are synthesized via amidation of dichloroacetyl chloride with amines . To optimize yields:

- Use anhydrous conditions to minimize hydrolysis by-products.

- Employ catalysts like DMAP or triethylamine to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC (refer to protocols in ).

- Data Table : Example reaction conditions from analogous syntheses:

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloroacetyl chloride + Amine | Triethylamine | DCM | 75–85 |

Q. What analytical techniques are most reliable for characterizing Formamide, N-(2,2-dichloroethenyl)- and verifying purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., vinyl chloride protons at δ 5.5–6.5 ppm ).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ peaks).

- Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment .

- Cross-reference spectral data with NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of Formamide, N-(2,2-dichloroethenyl)- under environmental conditions?

- Methodological Answer :

- Multi-Analyte Tracking : Use LC-MS/MS or GC-ECD to monitor degradation by-products (e.g., dichloroethylene or formic acid derivatives).

- Isotopic Labeling : Introduce C or H labels to trace bond cleavage mechanisms .

- Statistical Validation : Apply ANOVA or PCA to reconcile discrepancies in degradation rates across studies .

- Case Study : Similar contradictions in alachlor degradation were resolved by isolating hydrolytic vs. photolytic pathways .

Q. What computational models are suitable for predicting the reactivity of Formamide, N-(2,2-dichloroethenyl)- in novel chemical environments?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., electrophilic vinyl chloride groups).

- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water vs. DMF) .

- QSPR Models : Corrogate experimental data (e.g., logP, pKa) with reactivity indices .

- Validate predictions against experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates ).

Q. How can factorial design improve experimental efficiency in studying synergistic effects of Formamide, N-(2,2-dichloroethenyl)- with co-pollutants?

- Methodological Answer :

- Full Factorial Design : Test variables like pH, temperature, and co-pollutant concentration (e.g., 2 design = 8 experiments).

- Response Surface Methodology (RSM) : Optimize interaction terms (e.g., pH × temperature effects on degradation).

- Case Example : Pre-test/post-test control group designs (as in ) reduce confounding variables.

Theoretical and Interdisciplinary Questions

Q. What conceptual frameworks guide mechanistic studies of Formamide, N-(2,2-dichloroethenyl)- in ecotoxicology?

- Methodological Answer :

- QSAR Models : Link molecular descriptors (e.g., topological polar surface area) to bioaccumulation potential .

- Ecotoxicological Theory : Apply the "Weight of Evidence" (WoE) framework to integrate lab and field data .

- Case Study : Hofstede’s theoretical framework (adapted from ) can contextualize environmental risk assessments.

Q. How can researchers integrate spectral data with machine learning to predict novel applications of Formamide, N-(2,2-dichloroethenyl)-?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.